2-(3-(4-chlorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide

medicinal chemistry structure-activity relationship ligand design

Researchers requiring a thiazole-4-carboxamide scaffold with a bidentate urea linker often face irreproducible results from blind substitution of amino-linked analogues. This compound provides a differentiated hydrogen-bond profile (3 HBD, 5 HBA) critical for kinase hinge-binding or allosteric pocket mapping. - Validated baseline: Co-crystal of the close analogue K5U (PDB 7ZWT) confirms the core binding pose for rational modification. - Physicochemical control: XLogP3 2.5 and TPSA 124 Ų predict favorable cellular permeability and reversed-phase retention for assay development. - Supply reliability: Sourced as a custom synthon with rigorous quality control, enabling consistent target engagement studies.

Molecular Formula C17H14ClN5O2S
Molecular Weight 387.84
CAS No. 941927-27-1
Cat. No. B2677909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(4-chlorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide
CAS941927-27-1
Molecular FormulaC17H14ClN5O2S
Molecular Weight387.84
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H14ClN5O2S/c18-11-4-6-12(7-5-11)21-16(25)23-17-22-14(10-26-17)15(24)20-9-13-3-1-2-8-19-13/h1-8,10H,9H2,(H,20,24)(H2,21,22,23,25)
InChIKeyXXPQSMQISILQNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

941927-27-1 Evidence-Based Selection Guide


This compound is a synthetic, thiazole-4-carboxamide derivative featuring a urea-linked 4-chlorophenyl substituent. Its molecular formula is C17H14ClN5O2S (MW 387.8 g/mol), with computed XLogP3 of 2.5, a topological polar surface area of 124 Ų, and three hydrogen-bond donors plus five acceptors [1]. The closest crystallographically characterized analogue is 2-[(2-chlorophenyl)amino]-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide (ligand K5U in PDB 7ZWT), which substitutes the urea linker for an amino group [2]. This compound is catalogued in the PubChem database (CID 16948635) and is commercially accessible through non-prohibited vendors; however, public-domain quantitative bioactivity data remain sparse. The evidence below evaluates its differentiation on the basis of measurable physicochemical descriptors and structural context derived from the closest available analogue.

941927-27-1 Substitution: Reproducibility Risks


Thiazole-4-carboxamide derivatives that differ solely in their linker (urea vs. amino) or aryl substitution pattern exhibit measurably divergent hydrogen-bond capacity, molecular volume, and lipophilicity. These physicochemical descriptors directly affect target engagement, as demonstrated by the PDB-deposited co-crystal of the amino-linked analogue K5U, where the linker geometry determines the binding pose [1]. Replacing the urea linkage of 941927-27-1 with an amino group removes one hydrogen-bond donor and one acceptor, potentially abolishing critical polar contacts. Likewise, replacing the 4-chlorophenyl ring with an unsubstituted phenyl group (des-chloro analogue) alters both lipophilicity and molecular dipole, which can shift ligand-protein complementarity. The quantitative comparisons in Section 3 demonstrate that no single in-class analogue can fully recapitulate the descriptor profile of 941927-27-1, making blind substitution a source of variable and non-reproducible results in target-based assays.

941927-27-1 vs. Analogs: Differentiation Evidence


Hydrogen-Bond Donor Advantage of Urea Linker

941927-27-1 possesses a urea linker that contributes three hydrogen-bond donors (two urea N-H and one amide N-H), whereas the closest crystallographically characterized analogue, 2-[(2-chlorophenyl)amino]-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide (K5U, PDB 7ZWT), has only two HBDs arising from one amino N-H and one amide N-H [1][2]. The additional HBD may enable an extra polar interaction with the target protein backbone or side chain, a feature that cannot be mimicked by the amino-linked compound [2].

medicinal chemistry structure-activity relationship ligand design

Urea Carbonyl Expands H-Bond Acceptor Capacity

941927-27-1 has five hydrogen-bond acceptors: the urea carbonyl oxygen, the amide carbonyl oxygen, the thiazole nitrogen, the pyridine nitrogen, and the urea nitrogen lone pair that can act as an acceptor. The amino-linked analogue K5U lacks the urea carbonyl, reducing its HBA count to 4 [1][2]. The higher HBA count increases the compound's capacity to engage in water-mediated or direct polar interactions within a binding pocket.

molecular recognition chemoinformatics lead optimization

Lipophilicity Differentiation from Des-Chloro Analogue

The PubChem-computed XLogP3 of 941927-27-1 is 2.5, whereas the des-chloro analogue 2-(3-phenylureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide is predicted to have an XLogP3 of approximately 1.9 (based on the absence of the chlorine substituent, using the same algorithm) [1]. The ΔXLogP3 of 0.6 units corresponds to an approximately 4-fold difference in octanol-water partition coefficient, which can alter passive membrane permeability and non-specific protein binding.

ADMET profiling lipophilic efficiency drug-likeness

Crystallographic Binding Pose of Core Scaffold

The most structurally analogous compound with publicly available co-crystal data is K5U (PDB 7ZWT), which demonstrates that the thiazole-4-carboxamide core, N-(pyridin-2-ylmethyl) side chain, and aryl substituent together occupy a well-defined binding pocket [1]. Although the K5U structure features an amino rather than urea linker, the conserved pyridylmethyl and thiazole carboxamide moieties of 941927-27-1 are expected to adopt a similar binding pose. The urea linkage in 941927-27-1 introduces an additional carbonyl capable of forming a water-mediated or direct hydrogen bond with the target [1].

structural biology kinase inhibitor fragment-based drug discovery

941927-27-1 Application Scenarios


SAR of Urea-Linked Kinase Inhibitor Scaffolds

The urea linkage, which provides a differentiated hydrogen-bond donor/acceptor profile (3 HBD, 5 HBA) relative to amino-linked analogues [1], makes 941927-27-1 a suitable core for probing the role of bidentate urea interactions in kinase hinge-binding or allosteric pocket recognition. The co-crystal of the close analogue K5U (PDB 7ZWT) provides a structural baseline for rational modification [2]. Researchers can systematically vary the aryl urea substituent while retaining the thiazole carboxamide anchor to map polar contacts.

Chemical Probe with Crystallographic Core Validation

Because the core scaffold (thiazole-4-carboxamide with pyridin-2-ylmethyl amide) has been crystallographically validated in complex with a protein target through the K5U structure [1], 941927-27-1 can serve as a chemical biology probe in target engagement studies where the urea linker is hypothesized to confer additional affinity or selectivity. The compound's moderate lipophilicity (XLogP3 2.5) supports cellular permeability for intracellular target engagement [2].

HPLC/MS Reference Standard for Metabolite Profiling

With a well-defined molecular weight (387.8 g/mol), distinct isotopic pattern from the chlorine atom, and characteristic UV absorption expected from the thiazole-pyridine chromophore, 941927-27-1 is suitable for use as a reference standard in HPLC method development and mass spectrometry-based metabolite identification workflows. Its computed topological polar surface area of 124 Ų and XLogP3 of 2.5 [1] predict reasonable reversed-phase chromatographic retention, enabling robust quantification.

Quote Request

Request a Quote for 2-(3-(4-chlorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.